molecular formula C7H12O2 B13820571 1-(-Ethoxyethoxy)-1,2-propadiene

1-(-Ethoxyethoxy)-1,2-propadiene

Cat. No.: B13820571
M. Wt: 128.17 g/mol
InChI Key: KDZQSGCERHYWOE-UHFFFAOYSA-N
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Description

1-(-Ethoxyethoxy)-1,2-propadiene is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group attached to a propadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(-Ethoxyethoxy)-1,2-propadiene typically involves the reaction of propargyl alcohol with ethyl vinyl ether under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes rearrangement to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the rearrangement process.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(-Ethoxyethoxy)-1,2-propadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkanes and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(-Ethoxyethoxy)-1,2-propadiene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

    Medicine: Research into its derivatives may yield new therapeutic agents with unique properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(-Ethoxyethoxy)-1,2-propadiene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by the oxidizing agent. In biological systems, its derivatives may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

    1,2-Propadiene: A simpler analog without the ethoxyethoxy group.

    1-(-Methoxyethoxy)-1,2-propadiene: A similar compound with a methoxyethoxy group instead of an ethoxyethoxy group.

    1-(-Ethoxyethoxy)-1,3-butadiene: A related compound with an extended conjugated system.

Uniqueness: 1-(-Ethoxyethoxy)-1,2-propadiene is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-3-5-9-7-6-8-4-2/h5H,1,4,6-7H2,2H3

InChI Key

KDZQSGCERHYWOE-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC=C=C

Origin of Product

United States

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